molecular formula C9H8S2 B12097900 Benzo[b]thiophene, 2-(methylthio)- CAS No. 30489-81-7

Benzo[b]thiophene, 2-(methylthio)-

Cat. No.: B12097900
CAS No.: 30489-81-7
M. Wt: 180.3 g/mol
InChI Key: CTDNQMZRPZJNLM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2-(methylthio)- is a heteroaromatic compound that belongs to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methylthio group attached to the second position of the thiophene ring. This compound is a colorless to pale yellow liquid with a distinct sulfurous odor . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This one-step intermolecular reaction yields a wide range of 3-substituted benzothiophenes . Another method involves the electrophilic cyclization of appropriate precursors, such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene .

Industrial Production Methods

Industrial production of benzo[b]thiophene, 2-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of benzo[b]thiophene, 2-(methylthio)- include:

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[b]thiophene derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can induce apoptosis and inhibit cancer cell proliferation. For instance, a study demonstrated that a derivative exhibited a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 25 µM.
  • Antimicrobial Properties : Compounds similar to benzo[b]thiophene, 2-(methylthio)- have been effective against various bacterial strains. A study highlighted its significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Antiviral Effects : Some derivatives have shown activity against viruses like HIV and hepatitis C. Modifications to the methylthio group have been found to enhance antiviral efficacy, with an EC50 value of 15 µM observed against hepatitis C virus in vitro.
  • Anti-inflammatory Properties : The compound has potential applications in treating inflammatory diseases. Benzothiophene derivatives have been linked to the modulation of inflammatory pathways, making them candidates for further research in conditions like rheumatoid arthritis and asthma .

Synthesis Pathways

The synthesis of benzo[b]thiophene, 2-(methylthio)- typically involves several key steps:

  • Formation of the Benzo[b]thiophene Core : This is achieved through cyclization reactions that construct the core structure from simpler precursors.
  • Introduction of the Methylthio Group : This step often involves nucleophilic substitution reactions using thiol reagents.
  • Amide Formation : The final step involves coupling the intermediate with an amine under acidic conditions to yield the desired amide product .

Materials Science Applications

Beyond medicinal uses, benzo[b]thiophene derivatives are gaining traction in materials science:

  • Organic Electronics : These compounds are utilized in organic solar cells and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ease of modification . Their ability to form donor-acceptor systems enhances charge mobility and efficiency in electronic devices.
  • Chemical Sensors : The unique properties of benzo[b]thiophene derivatives make them suitable for use in conductivity-based sensors, which can detect various chemical substances .

Antimicrobial Study

A recent study evaluated several benzothiophene derivatives for antimicrobial efficacy, revealing that benzo[b]thiophene, 2-(methylthio)- displayed significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

In vitro studies on multiple cancer cell lines indicated that modifications to the benzo[b]thiophene structure could enhance anticancer activity. The compound was tested on HeLa cells with promising results demonstrating a significant reduction in viability .

Antiviral Activity Assessment

Research focusing on antiviral properties showed that specific structural modifications could significantly enhance activity against hepatitis C virus, indicating a potential pathway for drug development targeting viral infections.

Data Table: Summary of Biological Activities

Activity TypeEvidenceReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits replication of HIV and hepatitis C
Anti-inflammatoryModulates inflammatory pathways; potential for treating inflammatory diseases

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene, 2-(methylthio)- include:

Uniqueness

Benzo[b]thiophene, 2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties.

Biological Activity

Benzo[b]thiophene, 2-(methylthio)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophene, 2-(methylthio)- features a thiophene ring fused to a benzene ring with a methylthio group at the second position. Its structure can be represented as follows:

C9H8S\text{C}_9\text{H}_8\text{S}

This compound exhibits significant lipophilicity, which contributes to its bioactivity.

Cytotoxic Activity

Research has demonstrated that derivatives of benzo[b]thiophene, including those with methylthio substitutions, exhibit strong cytotoxic effects against various human tumor cell lines. A study evaluated the cytotoxicity of benzo[b]thiophene derivatives against six human cancer cell lines:

  • HeLa (cervical carcinoma)
  • CCRF-CEM (lymphocytic leukemia)
  • K-562 (myelocytic leukemia)
  • MEL-AC (melanoma)
  • HT-29 (colon carcinoma)
  • HTB-54 (lung carcinoma)

The results indicated that compounds with high lipophilicity correlated positively with their cytotoxic effects, suggesting a mechanism involving the induction of reactive oxygen species (ROS) and apoptosis in tumor cells .

Enzyme Inhibition

Benzo[b]thiophene derivatives have also been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A recent study synthesized several benzo[b]thiophene-chalcone hybrids and assessed their inhibitory activities:

CompoundAChE IC50 (μM)BChE IC50 (μM)
5f62.1024.35
Galantamine28.08-

The hybrids showed promising inhibition rates comparable to established inhibitors, indicating potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study focused on the compound BTS-2, a derivative of benzo[b]thiophene, which exhibited enhanced cytotoxicity due to its ability to inhibit tumor-associated NADH oxidase (tNOX). This inhibition was shown to be dependent on the redox state of tNOX, leading to increased ROS production and subsequent apoptosis in cancer cells .
  • Neuroprotective Effects : Another investigation into the effects of benzo[b]thiophene derivatives on SH-SY5Y neuroblastoma cells revealed that compounds 5f and 5h did not exhibit cytotoxic effects at their IC50 concentrations, suggesting a potential for neuroprotective applications without adverse toxicity .

Properties

CAS No.

30489-81-7

Molecular Formula

C9H8S2

Molecular Weight

180.3 g/mol

IUPAC Name

2-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H8S2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3

InChI Key

CTDNQMZRPZJNLM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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